Chlorhexidine Dihydrochloride Impurity B
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Overview
Description
Chlorhexidine Dihydrochloride Impurity B is a chemical compound that is often encountered as an impurity in the production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine itself is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare products. Impurity B, while not the primary active ingredient, is significant in the context of quality control and regulatory standards for pharmaceutical products .
Preparation Methods
The preparation of Chlorhexidine Dihydrochloride Impurity B involves synthetic routes that are similar to those used in the production of chlorhexidine. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with hydrochloric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired impurity. Industrial production methods may involve additional purification steps to isolate Impurity B from other by-products .
Chemical Reactions Analysis
Chlorhexidine Dihydrochloride Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different antimicrobial properties.
Reduction: Reduction reactions can convert Impurity B into less complex molecules.
Scientific Research Applications
Chlorhexidine Dihydrochloride Impurity B has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.
Biology: Research studies often investigate the biological activity of Impurity B to understand its effects on microbial cells.
Medicine: While not used directly in medical treatments, Impurity B is important in the context of pharmaceutical quality control.
Industry: It is used in the development and testing of antiseptic formulations to ensure they meet regulatory standards
Mechanism of Action
The mechanism of action of Chlorhexidine Dihydrochloride Impurity B is similar to that of chlorhexidine. It involves the disruption of microbial cell membranes, leading to cell lysis and death. The compound binds to negatively charged sites on the cell wall, destabilizing the membrane and interfering with osmosis. This rapid uptake by bacterial cells results in the precipitation of cytoplasmic constituents, ultimately leading to cell death .
Comparison with Similar Compounds
Chlorhexidine Dihydrochloride Impurity B can be compared with other similar compounds, such as:
Chlorhexidine Digluconate: The primary active ingredient in many antiseptic formulations, known for its broad-spectrum antimicrobial activity.
Chlorhexidine Base: Another form of chlorhexidine used in various applications.
Chlorhexidine Acetate: A salt form of chlorhexidine with similar antimicrobial properties. Impurity B is unique in its role as a by-product and its significance in quality control processes.
Properties
Molecular Formula |
C16H26ClN9O |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea |
InChI |
InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) |
InChI Key |
LATUPHDTTULFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.